molecular formula C21H22FN3O2S B2515918 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207057-69-9

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2515918
CAS No.: 1207057-69-9
M. Wt: 399.48
InChI Key: JJMJUKBJGNVSOX-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a 4-fluorophenyl group, a 4-methoxyphenyl group, and a thioacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl rings, and thioacetamide group would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The imidazole ring, for example, is aromatic and relatively stable, but can participate in various reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of imidazole derivatives, like 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, involves condensation reactions that yield compounds with potential for biological activity. These compounds are characterized by various spectroscopic techniques to determine their structure (Umesha Kundapur, B. Sarojini, B. Narayana, 2012).

Potential Antipsychotic Agents

  • Research on compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide has shown antipsychotic-like profiles in behavioral animal tests. These findings highlight the therapeutic potential of imidazole derivatives in treating psychiatric disorders without interacting with dopamine receptors, a common mechanism of action for many antipsychotics (L D Wise et al., 1987).

Imaging Agents for Neurodegenerative Disorders

  • Imidazole derivatives, such as those with fluoroethoxy and fluoropropoxy substituents, have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors. These compounds, labeled with radioactive isotopes, are explored as potential imaging agents for studying neurodegenerative disorders using positron emission tomography (PET) (C. Fookes et al., 2008).

Antimicrobial Activity

  • New imidazole derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant effectiveness against various bacterial and fungal strains. This indicates the potential use of imidazole compounds in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

Herbicidal Activities

  • Imidazole derivatives have also been explored for their herbicidal activities, indicating the versatility of these compounds in both medicinal and agricultural applications. The synthesis of triazolinone derivatives incorporating imidazole pharmacophores has led to compounds with promising herbicidal properties (Yan-ping Luo et al., 2008).

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-14(2)24-20(26)13-28-21-23-12-19(15-4-10-18(27-3)11-5-15)25(21)17-8-6-16(22)7-9-17/h4-12,14H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMJUKBJGNVSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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